4-formyl-N-methylbenzamide
Overview
Description
4-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the fourth position and a methyl group on the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 4-formyl-N-methylbenzamide is currently unknown. This compound is a derivative of N-methylbenzamide , which is known to be a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that is abundant only in brain tissue . .
Mode of Action
For instance, N-methylbenzamide inhibits PDE10A, an enzyme that breaks down cyclic nucleotides, leading to an increase in the levels of these signaling molecules
Biochemical Pathways
If it shares similar properties with n-methylbenzamide, it may influence pathways involving cyclic nucleotides, such as camp and cgmp . These molecules play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Some information about its absorption, distribution, metabolism, and excretion (adme) can be inferred from a related compound, n-methylbenzamide . According to the data, this compound has high gastrointestinal (GI) absorption and is predicted to be blood-brain barrier (BBB) permeant . It is an inhibitor of cyp1a2, which could potentially affect its metabolism .
Result of Action
If it acts similarly to N-methylbenzamide, it may lead to an increase in the levels of cyclic nucleotides, influencing various cellular processes . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as pH, temperature, and the presence of other substances could potentially affect its activity. For instance, the compound’s solubility could influence its absorption and distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the formylation of N-methylbenzamide. This can be done using Vilsmeier-Haack reaction, where N-methylbenzamide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 4-carboxy-N-methylbenzamide.
Reduction: 4-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with benzamide structures.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-formylbenzamide: Lacks the methyl group on the nitrogen, which can influence its solubility and reactivity.
4-methylbenzamide:
Uniqueness
4-formyl-N-methylbenzamide is unique due to the presence of both the formyl and N-methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-formyl-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLPZUXDZETND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440650 | |
Record name | 4-formyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167837-57-2 | |
Record name | 4-formyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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